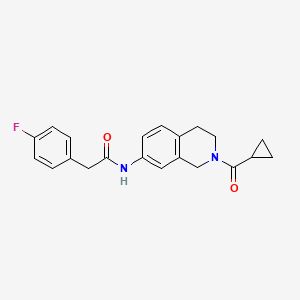

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide

Descripción

The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide features a tetrahydroisoquinoline core substituted at the 2-position with a cyclopropanecarbonyl group and at the 7-position with a 4-fluorophenylacetamide moiety. Its molecular formula is C21H21FN2O3 (molecular weight: 368.4) . The cyclopropane ring and fluorophenyl group are critical for modulating physicochemical properties (e.g., lipophilicity) and biological interactions, such as receptor binding or metabolic stability.

Propiedades

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2/c22-18-6-1-14(2-7-18)11-20(25)23-19-8-5-15-9-10-24(13-17(15)12-19)21(26)16-3-4-16/h1-2,5-8,12,16H,3-4,9-11,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYZWCMLRXAEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a tetrahydroisoquinoline moiety and a fluorophenyl acetamide group. Its molecular formula is with a molecular weight of approximately 350.41 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O2 |

| Molecular Weight | 350.41 g/mol |

| CAS Number | 955643-43-3 |

| SMILES Representation | O=C(Cc1ccc(cc1)F)Nc1ccc2c(c1)CN(CC2)C(=O)C1CC1 |

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

Anticancer Activity

Research has indicated that N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide demonstrates promising anticancer properties. For example:

- In vitro studies : The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.

- Mechanistic insights : The compound was found to induce apoptosis in cancer cells via the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity:

- Fungal Inhibition : Targeting the Yck2 protein in Candida albicans, it demonstrated significant inhibitory effects on fungal growth by disrupting nutrient sensing mechanisms essential for fungal survival.

Neuroprotective Effects

Emerging studies suggest neuroprotective properties attributed to the compound:

- Neuroprotection in Models : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal cell death.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide in a xenograft mouse model of breast cancer. The findings included:

- Tumor Volume Reduction : Treated mice exhibited a significant reduction in tumor volume compared to control groups.

- Survival Rates : Enhanced survival rates were observed in treated mice over a specified observation period.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antifungal activity against Candida albicans, the compound was tested for its ability to inhibit biofilm formation:

- Biofilm Inhibition : The compound reduced biofilm formation by approximately 70% at sub-inhibitory concentrations.

- Synergistic Effects : It also showed synergistic effects when combined with traditional antifungal agents.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Tetrahydroisoquinoline Derivatives

Table 1: Key Structural Analogs

Key Findings :

- Substituent Position: highlights that substituents at the 6- or 7-position of tetrahydroisoquinoline significantly impact biological activity. The target compound’s 7-position fluorophenylacetamide may enhance selectivity for specific receptors (e.g., opioid or adrenergic receptors) .

- Cyclopropane vs. Acetyl : The cyclopropanecarbonyl group in the target compound likely improves metabolic stability compared to acetyl derivatives (e.g., CAS 955681-21-7) due to reduced susceptibility to esterase cleavage .

- Fluorine vs.

Benzothiazole-Based Analogs

Table 2: Benzothiazole Derivatives with Acetamide Moieties

Key Findings :

- Benzothiazole derivatives (e.g., CAS 1396781-71-7) typically exhibit stronger π-π stacking interactions than tetrahydroisoquinolines, favoring DNA intercalation . However, the target compound’s tetrahydroisoquinoline scaffold may offer better CNS penetration due to reduced polarity.

Fluorophenyl-Containing Acetamides

Table 3: Fluorophenyl Derivatives

Key Findings :

- Fluorophenyl groups are prevalent in CNS-targeting drugs due to their ability to fine-tune pharmacokinetics. The target compound’s fluorophenylacetamide moiety likely improves binding to amine receptors (e.g., serotonin or dopamine receptors) compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.